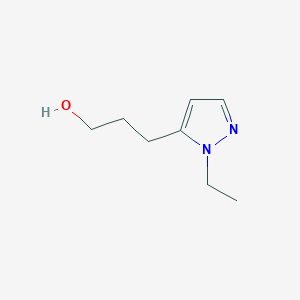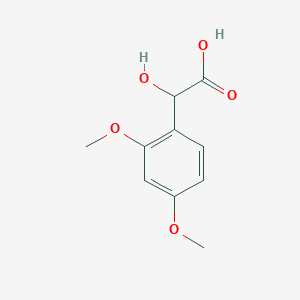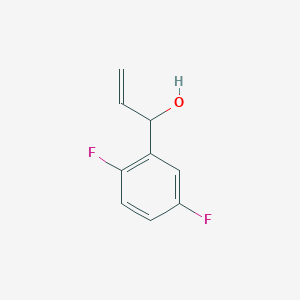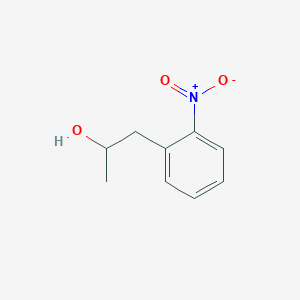
2-Nitrobenzyl ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzyl ethanol is an organic compound characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to an ethanol moiety. This compound is known for its photoreactive properties and is widely used in various scientific applications, particularly in photochemistry and photobiology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrobenzyl ethanol can be synthesized through several methods. One common approach involves the nitration of benzyl alcohol, followed by reduction. Another method includes the bromination of 2-nitrotoluene to form 2-nitrobenzyl bromide, which is then hydrolyzed to produce 2-nitrobenzyl alcohol. This alcohol can be further reduced to obtain this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of ionic liquids to enhance the conversion rates and selectivity of the desired product. This method is preferred due to its higher efficiency and lower environmental impact compared to traditional solvents .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzyl ethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hydroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 2-Nitrobenzaldehyde.
Reduction: 2-Aminobenzyl ethanol.
Substitution: 2-Nitrobenzyl halides.
Scientific Research Applications
2-Nitrobenzyl ethanol is extensively used in scientific research due to its unique photoreactive properties. Some of its applications include:
Photochemistry: Used as a photolabile protecting group in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems where controlled release is triggered by light.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The photoreactivity of 2-nitrobenzyl ethanol is primarily due to the presence of the nitro group, which undergoes photochemical reactions upon exposure to light. The compound absorbs light, leading to the formation of reactive intermediates such as nitroso compounds and benzisoxazolidines. These intermediates can further react to form various products depending on the reaction conditions .
Comparison with Similar Compounds
2-Nitrobenzyl alcohol: Similar in structure but lacks the ethanol moiety.
1-(2-Nitrophenyl)ethanol: Similar but with a different substitution pattern on the benzene ring.
Uniqueness: 2-Nitrobenzyl ethanol is unique due to its specific photoreactive properties and the presence of both nitro and ethanol groups, which make it versatile for various applications in photochemistry and photobiology .
Properties
CAS No. |
64987-76-4 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(2-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11NO3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5,7,11H,6H2,1H3 |
InChI Key |
RARBHJDPCXTMNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


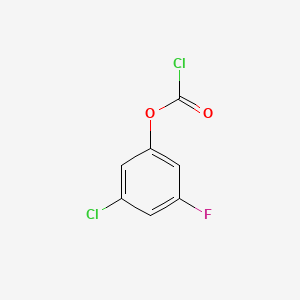
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
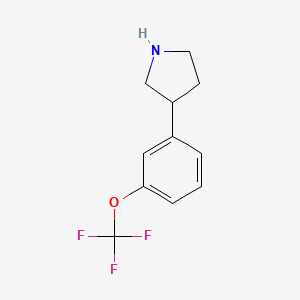
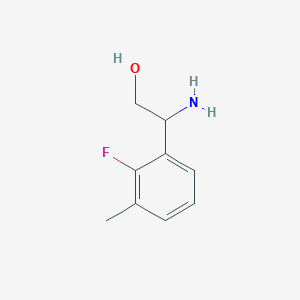
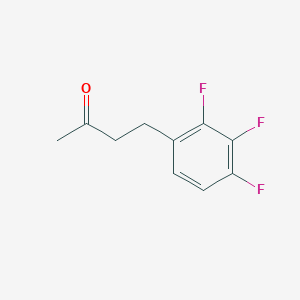
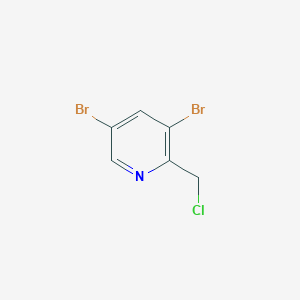
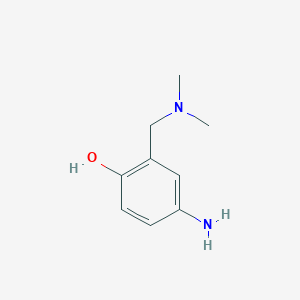

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)

